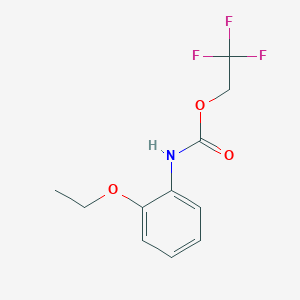

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO3/c1-2-17-9-6-4-3-5-8(9)15-10(16)18-7-11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGZKHQUAFOZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate

CAS Number: 1087788-86-0[1]

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate, a molecule of interest within the broader class of carbamate compounds. This document will delve into its chemical characteristics, plausible synthetic routes, and its putative biological role as a cholinesterase inhibitor. The content is structured to provide not only factual information but also to offer insights into the rationale behind synthetic strategies and the mechanistic basis of its expected biological activity, grounded in established scientific principles.

Molecular Overview and Physicochemical Properties

This compound is a distinct organic molecule characterized by a central carbamate linkage. This core structure is flanked by a 2-ethoxyphenyl group on the nitrogen side and a 2,2,2-trifluoroethyl group on the oxygen side. The strategic placement of these functional groups is anticipated to confer specific chemical and biological properties. The trifluoromethyl group, a strong electron-withdrawing moiety, is known to enhance the metabolic stability and binding affinity of drug candidates. The 2-ethoxyphenyl substituent provides a lipophilic character that can influence the compound's pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1087788-86-0 | [1] |

| Molecular Formula | C11H12F3NO3 | Inferred from structure |

| Molecular Weight | 263.21 g/mol | Inferred from structure |

| Appearance | White to off-white solid (Predicted) | General knowledge of similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | General knowledge of similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis would logically proceed via the nucleophilic attack of the amino group of 2-ethoxyaniline on the electrophilic carbonyl carbon of 2,2,2-trifluoroethyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

The following protocol is a generalized procedure based on common laboratory practices for the synthesis of N-aryl carbamates. Researchers should optimize the conditions for this specific transformation.

Materials:

-

2-Ethoxyaniline

-

2,2,2-Trifluoroethyl chloroformate

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxyaniline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Chloroformate Addition: Slowly add 2,2,2-trifluoroethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The addition should be monitored for any exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Putative Biological Activity: Cholinesterase Inhibition

Carbamates are a well-established class of compounds that act as inhibitors of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to an increase in acetylcholine levels in the synaptic cleft. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of various medical conditions.

Mechanism of Action

The inhibitory action of carbamates on cholinesterases is a pseudo-irreversible process.[3][4] The carbamate molecule, acting as a substrate analog, enters the active site of the enzyme. The serine residue in the catalytic triad of the enzyme attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic cycle with acetylcholine.[4] This prolonged inactivation of the enzyme results in the accumulation of acetylcholine.

Caption: Mechanism of acetylcholinesterase inhibition by a carbamate.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of carbamates are influenced by the nature of the substituents on the carbamate nitrogen and the leaving group.

-

N-Aryl Group (2-Ethoxyphenyl): The aromatic ring can engage in π-π stacking or hydrophobic interactions within the active site gorge of the cholinesterase enzyme. The ethoxy group at the ortho position can influence the orientation of the molecule within the active site and may contribute to binding affinity.

-

O-Alkyl Group (2,2,2-Trifluoroethyl): The trifluoroethyl group is a key feature. The strong electron-withdrawing nature of the trifluoromethyl moiety can increase the electrophilicity of the carbamate carbonyl carbon, potentially accelerating the rate of carbamoylation of the enzyme's active site serine. Furthermore, fluorinated groups can enhance binding affinity through favorable interactions within the enzyme's active site.

Analytical Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the 2-ethoxyphenyl group. - Quartet corresponding to the -OCH₂- of the ethoxy group. - Triplet corresponding to the -CH₃ of the ethoxy group. - Quartet corresponding to the -OCH₂CF₃ group (coupled to fluorine). - Broad singlet for the N-H proton. |

| ¹³C NMR | - Aromatic carbons of the 2-ethoxyphenyl group. - Carbonyl carbon of the carbamate. - Carbons of the ethoxy group. - Quartet for the -CH₂- of the trifluoroethyl group (due to C-F coupling). - Quartet for the -CF₃ group (due to C-F coupling). |

| ¹⁹F NMR | - A triplet corresponding to the -CF₃ group (coupled to the adjacent -CH₂- protons). |

| IR Spectroscopy | - N-H stretching vibration (~3300 cm⁻¹). - C=O stretching vibration of the carbamate (~1700-1730 cm⁻¹). - C-O stretching vibrations. - Aromatic C-H and C=C stretching vibrations. - Strong C-F stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation pattern, including loss of the trifluoroethyl group and cleavage of the carbamate bond. |

Conclusion and Future Directions

This compound represents a molecule with significant potential as a cholinesterase inhibitor. Its synthesis is expected to be achievable through established chemical methodologies. The presence of the trifluoroethyl group is a key structural feature that warrants further investigation into its impact on biological activity and metabolic stability.

For researchers in drug development, the logical next steps would involve the synthesis and purification of this compound, followed by a thorough in vitro evaluation of its inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Subsequent studies could explore its pharmacokinetic properties and in vivo efficacy in relevant disease models. The insights gained from such studies would be invaluable in assessing the therapeutic potential of this and structurally related carbamates.

References

- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.

- Darvesh, S., Hopkins, D. A., & Geula, C. (2003). Neurobiology of butyrylcholinesterase. Nature reviews. Neuroscience, 4(2), 131–138.

- Quinn, D. M. (1987).

- Eto, M. (1974). Organophosphorus pesticides: organic and biological chemistry. CRC press.

Sources

An In-depth Technical Guide to the 2,2,2-Trifluoroethyl Group in Medicinal Chemistry

A Senior Application Scientist's Perspective on a Privileged Bioisostere

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, aimed at optimizing absorption, distribution, metabolism, and excretion (ADME) properties while enhancing biological activity.[1][2] Among the arsenal of fluorinated motifs, the 2,2,2-trifluoroethyl group (-CH2CF3) has emerged as a particularly versatile and impactful bioisostere. This guide provides an in-depth analysis of the role of the 2,2,2-trifluoroethyl group, moving beyond a simple catalog of its effects to explore the underlying physicochemical principles that govern its utility. We will examine its influence on key molecular properties, its application as a bioisosteric replacement for common functional groups, and provide practical insights into its strategic deployment in drug design, supported by case studies and detailed experimental protocols.

The Foundation: Bioisosterism and the Unique Nature of Fluorine

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[3] The principle of bioisosteric replacement is a fundamental strategy in lead optimization, used to address liabilities in a drug candidate—such as poor metabolic stability, toxicity, or suboptimal pharmacokinetics—while preserving or enhancing its desired biological activity.[3]

Fluorine, being the most electronegative element, possesses a unique combination of properties that make it highly valuable in drug design:

-

Small Steric Size: Its van der Waals radius is only slightly larger than that of hydrogen, allowing it to replace hydrogen with minimal steric perturbation.

-

High Electronegativity: This profoundly influences the electronic environment of a molecule, affecting pKa, dipole moment, and bond polarity.[4]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), which imparts significant metabolic stability to the molecule at the site of fluorination.[2]

The 2,2,2-trifluoroethyl group harnesses these properties, presenting a unique combination of steric and electronic features that medicinal chemists can exploit to fine-tune molecular properties.

Decoding the Physicochemical Signature of the -CH2CF3 Group

The decision to introduce a -CH2CF3 group is a deliberate choice to modulate specific molecular parameters. Its effects are a direct consequence of the powerful inductive electron-withdrawing nature of the terminal -CF3 moiety, transmitted through the methylene (-CH2-) linker.

Key Physicochemical Perturbations:

-

Lipophilicity (LogP/LogD): The impact of the -CH2CF3 group on lipophilicity is highly context-dependent. While polyfluorination often increases lipophilicity, the -CH2CF3 group can lead to varied outcomes.[5][6] The strong dipole created by the C-F bonds can increase interactions with polar environments, sometimes offsetting the increased hydrophobic surface area. This allows for nuanced adjustments to a compound's solubility and membrane permeability, which are critical for bioavailability.[2][7]

-

Electronic Effects & Acidity (pKa): The potent electron-withdrawing effect of the trifluoromethyl group significantly lowers the electron density of adjacent atoms. This is most evident in its impact on the acidity of neighboring protons. For example, 2,2,2-trifluoroethanol is substantially more acidic (pKa ≈ 12.4) than ethanol (pKa ≈ 16) due to the stabilization of the resulting alkoxide anion.[8][9] This modulation is crucial for tuning the ionization state of amines and other basic or acidic centers in a drug, which directly affects receptor binding and pharmacokinetic properties.[1][3]

-

Metabolic Stability: One of the most valuable attributes of the -CH2CF3 group is its ability to block metabolic oxidation. The high strength of the C-F bonds makes the trifluoromethyl group resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily.[2][10] By replacing a metabolically vulnerable methyl or ethyl group with a -CH2CF3 group, chemists can effectively shut down a major metabolic pathway, leading to a longer drug half-life and improved pharmacokinetic profile.[10][11]

-

Steric Profile: Crystallographic and computational studies have shown that the trifluoromethyl group is sterically similar to an ethyl group and smaller than an isopropyl group.[12] This allows the -CH2CF3 group to act as a reliable bioisostere for an ethyl group, fitting into the same binding pockets without causing significant steric clashes.[12]

The following diagram illustrates the key physicochemical changes induced by replacing an ethyl group with a 2,2,2-trifluoroethyl group.

Caption: Physicochemical impact of trifluoroethyl bioisosteric replacement.

Comparative Data Summary

The following table provides a comparative summary of the key physicochemical properties of the 2,2,2-trifluoroethyl group versus its non-fluorinated counterpart, the ethyl group.

| Property | Ethyl Group (-CH2CH3) | 2,2,2-Trifluoroethyl Group (-CH2CF3) | Rationale for Change & Impact in Drug Design |

| Metabolic Stability | Susceptible to CYP-mediated oxidation at both carbons. | Highly resistant to oxidation due to strong C-F bonds.[10] | Blocks metabolic hotspot: Increases drug half-life, improves bioavailability, and provides a more predictable pharmacokinetic profile.[2][10] |

| Inductive Effect | Weakly electron-donating. | Strongly electron-withdrawing.[13] | Modulates pKa: Decreases the basicity of adjacent amines or increases the acidity of alcohols, altering the ionization state at physiological pH. This impacts solubility, permeability, and target engagement.[1][8] |

| Lipophilicity (LogP) | Baseline lipophilicity. | Generally increases lipophilicity, but the effect is context-dependent and can be influenced by intramolecular dipoles.[5][6] | Fine-tunes solubility/permeability: Allows for optimization of the ADME profile by balancing the need to cross lipid membranes with maintaining sufficient aqueous solubility.[7] |

| Steric Size | Reference size. | Considered a close steric mimic of the ethyl group.[12] | Maintains binding affinity: Can replace an ethyl group within a tight receptor pocket without significant loss of binding, making it an effective bioisostere.[12] |

| Hydrogen Bond Donating Ability | N/A | The methylene C-H bonds are slightly more acidic and can act as weak H-bond donors in some contexts. | Can introduce novel, weak interactions with the biological target, potentially enhancing binding affinity or altering binding mode. |

Strategic Applications as a Bioisostere

The utility of the -CH2CF3 group is best understood through its application as a bioisosteric replacement for other functionalities.

Caption: The -CH2CF3 group in the lead optimization workflow.

Classic Bioisosteres:

-

Ethyl/Ethoxy Group: This is the most direct application. The -CH2CF3 group serves as an excellent bioisostere for ethyl or ethoxy moieties.[14][15] It preserves the steric bulk required for binding while introducing the benefits of metabolic stability and electronic modulation.

-

Amide Isostere (Trifluoroethylamines): Amide bonds are prevalent in biologically active molecules but are often susceptible to enzymatic hydrolysis. Trifluoroethylamines have gained importance as metabolically stable isosteres that mimic the properties of an amide without the hydrolytic liability.[3]

-

Aliphatic Nitro Group: In specific cases, the trifluoromethyl group has been successfully used to replace an aliphatic nitro group. This is a significant replacement as the nitro group is often considered undesirable in drug candidates. In studies on CB1 receptor allosteric modulators, the CF3-containing analogues were more potent and showed improved metabolic stability compared to their nitro-containing counterparts.[16][17][18]

Case Study: Ubrogepant (Ubrelvy)

Ubrogepant is an FDA-approved oral calcitonin gene-related peptide (CGRP) receptor antagonist for the acute treatment of migraine. Its structure features a prominent 1-(2,2,2-trifluoroethyl)piperidin-3-aminium moiety.[4][19] The rationale for including this group is multifaceted:

-

Metabolic Stability: The trifluoroethyl group is not susceptible to the oxidative metabolism that a simple N-ethyl group would be, contributing to a favorable pharmacokinetic profile for oral administration.[2]

-

Modulation of Basicity: The electron-withdrawing nature of the group reduces the basicity of the piperidine nitrogen. This fine-tuning of the pKa is critical for optimizing the molecule's interaction with the CGRP receptor and for achieving the right balance of properties for oral absorption and distribution to the target site.[4]

Synthetic Methodologies for Introducing the -CH2CF3 Group

The successful application of the -CH2CF3 group in drug discovery relies on robust and efficient synthetic methods. A variety of reagents and protocols have been developed for its installation.

A common strategy involves the nucleophilic substitution of a suitable leaving group by a trifluoroethylating agent or the reaction of a nucleophile with a trifluoroethyl synthon.

Caption: General workflow for nucleophilic trifluoroethylation.

Key Reagents:

-

2,2,2-Trifluoroethyl Triflate (CF3CH2OTf): A highly reactive and potent electrophilic trifluoroethylating agent due to the excellent leaving group ability of the triflate anion.[20]

-

2,2,2-Trifluoroethyl Iodide/Bromide: Common alkylating agents used in standard nucleophilic substitution reactions.

-

2,2,2-Trifluoroethanol (CF3CH2OH): Can be used as a nucleophile or activated (e.g., via Mitsunobu reaction) to participate in reactions.[8][9]

Key Experimental Protocols

To empirically validate the impact of incorporating a -CH2CF3 group, specific in vitro assays are indispensable. The following protocols represent self-validating systems for assessing metabolic stability and lipophilicity.

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay is fundamental for evaluating the success of a metabolic blocking strategy.[10]

Objective: To determine and compare the rate of metabolic degradation of a parent compound (e.g., with an ethyl group) versus its trifluoroethylated analogue.

Methodology:

-

Reagent Preparation:

-

Prepare 10 mM stock solutions of the test compounds (ethyl and trifluoroethyl analogues) and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.

-

Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to the appropriate wells.

-

Add the test compound working solution (final concentration typically 1 µM) to the wells. Include a negative control without NADPH.

-

Pre-incubate the plate at 37°C for 10 minutes with shaking.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the remaining percentage of the test compound at each time point relative to the 0-minute sample.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of degradation.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A significantly longer t½ for the trifluoroethyl analogue validates the metabolic blocking strategy.[10]

-

Protocol 2: LogD Measurement by Shake-Flask Method

This protocol provides an empirical measure of a compound's lipophilicity at a physiological pH.[5]

Objective: To determine the octanol-water distribution coefficient (LogD) at pH 7.4 for the parent and trifluoroethylated compounds.

Methodology:

-

System Preparation:

-

Prepare a buffered aqueous phase (e.g., 0.1 M phosphate buffer, pH 7.4) and pre-saturate it with n-octanol by stirring the two phases together overnight and then separating them.

-

Similarly, pre-saturate n-octanol with the aqueous buffer. This step is critical for accurate results.

-

-

Experiment Execution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (typically a 1:1 ratio).

-

Spike the system with the test compound to a final concentration that is detectable in both phases (e.g., 10 µM).

-

Seal the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Phase Separation and Analysis:

-

Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Carefully take an aliquot from the center of each phase (n-octanol and aqueous buffer), avoiding the interface.

-

Quantify the concentration of the compound in each aliquot using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

-

-

Calculation:

-

The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = [Compound]octanol / [Compound]aqueous.

-

LogD is the base-10 logarithm of D. Compare the LogD values of the two analogues to quantify the impact of the trifluoroethyl group on lipophilicity.

-

Conclusion and Future Outlook

The 2,2,2-trifluoroethyl group is far more than a simple fluorinated substituent; it is a sophisticated tool for multiparameter optimization in drug discovery.[15] Its ability to simultaneously block metabolic pathways, modulate the pKa of neighboring functional groups, and act as a steric mimic for common alkyl groups makes it a privileged bioisostere.[3][12][14] The causal link between its strong electron-withdrawing nature and its profound impact on molecular properties provides a rational basis for its inclusion in drug design.

As synthetic methodologies for fluoroalkylation continue to advance, we can expect to see even more creative and effective applications of the 2,2,2-trifluoroethyl group and its derivatives.[14] The continued exploration of its role in fine-tuning drug-receptor interactions and optimizing pharmacokinetic profiles will ensure that it remains an indispensable part of the medicinal chemist's toolkit for years to come.

References

- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016). Johannes Gutenberg-Universität Mainz.

- Recent advances in trifluoroethylation reaction. (2023). Organic Chemistry Frontiers (RSC Publishing).

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem.

- The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Trifl

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

- 2,2,2-Trifluoroethanol. Wikipedia.

- 2,2,2-Trifluoroethanol. chemeurope.com.

- 2,2,2-Trifluoroethanol or TFE or Trifluoroethyl alcohol Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.

- Synthesis of trifluoroethylamine‐containing compounds.

- 2,2,2-Trifluoroethyl form

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019).

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds. (2024). Beilstein Journal of Organic Chemistry.

- Synthesis of aryl 2,2,2-trifluoroethyl sulfides by Goldberg-Ullmann coupling. (2020). Journal of Fluorine Chemistry.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- BIS(2,2,2-TRIFLUOROETHYL) ETHER. ChemicalBook.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Applications of 2,2,2-Trifluoroethanol. (2019). ChemicalBook.

- Examples of prominent drugs containing trifluoromethyl groups.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022).

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository.

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018).

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018). PubMed.

- Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes.

- The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples.

Sources

- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 9. 2,2,2-Trifluoroethanol [chemeurope.com]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. BJOC - Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds [beilstein-journals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Precision Synthesis of N-(2,2,2-Trifluoroethoxycarbonyl)anilines

Abstract & Strategic Utility

This application note details the optimized protocol for synthesizing 2,2,2-trifluoroethyl carbamates via the reaction of 2,2,2-trifluoroethyl chloroformate (TFEC) with substituted anilines.

In modern drug discovery, the 2,2,2-trifluoroethyl group is a privileged motif.[1] Unlike standard ethyl carbamates, the trifluoroethyl variant offers:

-

Enhanced Lipophilicity: The fluorine atoms significantly increase

, improving membrane permeability. -

Metabolic Stability: The

bonds resist oxidative metabolism (e.g., P450 hydroxylation) compared to non-fluorinated alkyl chains. -

Electronic Modulation: The strong electron-withdrawing nature of the

group lowers the electron density on the carbamate nitrogen, potentially altering hydrogen bond donor capability (

This protocol is designed for high reproducibility, scalability, and safety, addressing the specific reactivity profile of fluorinated chloroformates.

Chemical Mechanism

The transformation follows a classic nucleophilic acyl substitution via an addition-elimination pathway. However, the presence of the trifluoromethyl group (

Reaction Pathway[2][3][4]

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of TFEC.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The chloride ion is expelled, reforming the carbonyl bond.

-

Deprotonation: The auxiliary base (e.g., Pyridine or

) scavenges the resulting proton to drive the equilibrium forward and prevent the formation of unreactive aniline hydrochloride salts.

Figure 1: Mechanistic pathway for the acylation of aniline with 2,2,2-trifluoroethyl chloroformate.

Safety & Handling (Critical)

2,2,2-Trifluoroethyl Chloroformate (TFEC) requires strict safety adherence.[2]

-

Hazard Class: Corrosive, Lachrymator, Toxic by inhalation.

-

Reactivity: Reacts violently with water/moisture to release Hydrogen Chloride (HCl) gas.

-

PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, face shield, and lab coat. All operations must be performed in a functioning fume hood.

Experimental Protocol

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aniline Derivative | 1.0 | Substrate | Dry, free base form preferred. |

| TFEC | 1.1 - 1.2 | Reagent | Slight excess accounts for hydrolysis. |

| Base (Pyridine) | 1.5 - 2.0 | Scavenger | Pyridine is preferred for sluggish anilines; |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (0.1 - 0.2 M concentration). |

Step-by-Step Procedure

Step 1: Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (

or Ar). -

Charge the flask with the Aniline (1.0 equiv).

-

Add Anhydrous DCM to achieve a concentration of 0.15 M.

-

Add the Base (Pyridine or Triethylamine, 1.5 equiv).

-

Cool the reaction mixture to 0°C using an ice/water bath. Note: Cooling is critical to prevent bis-acylation due to the high reactivity of TFEC.

Step 2: Addition

-

Dilute 2,2,2-trifluoroethyl chloroformate (1.1 equiv) in a small volume of DCM (optional, for better control).

-

Add the TFEC solution dropwise over 10–15 minutes via a syringe or addition funnel.

-

Observation: A white precipitate (amine hydrochloride salt) may form immediately if using triethylamine. Pyridine salts often remain soluble in DCM.

-

Step 3: Reaction

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Monitor via TLC or LC-MS. Reaction is typically complete within 1–3 hours.

Step 4: Workup (Purification Workflow) See Figure 2 for the logical flow of the purification process.

Figure 2: Standard workup protocol for isolation of carbamates.

Detailed Workup Description:

-

Quench: Dilute the reaction mixture with DCM and add water.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2x). This converts unreacted aniline and the pyridine base into water-soluble hydrochloride salts, effectively removing them from the organic phase.

-

Neutralization: Wash with saturated aqueous

to remove any residual acid and hydrolyze traces of unreacted chloroformate. -

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate under reduced pressure.

Optimization & Troubleshooting

Common Issues

| Issue | Probable Cause | Corrective Action |

| Bis-acylation | Excess reagent or high temp. | Strictly maintain 0°C during addition. Add TFEC slowly. Ensure 1:1 stoichiometry. |

| Low Yield | Moisture contamination. | TFEC hydrolyzes rapidly. Use anhydrous solvents and fresh reagent bottles. |

| Unreacted Aniline | Low nucleophilicity. | For electron-poor anilines (e.g., nitro-anilines), heat to reflux (40°C) or use a stronger base (NaH in THF). |

| Oily/Impure Product | Residual solvent/base. | Ensure thorough HCl wash. Recrystallize from Hexanes/EtOAc if solid. |

Expert Insight: The "Fluorine Effect"

The

-

Characterization: Use

NMR to assess purity. The product will show a distinct triplet (or quartet depending on resolution) around -74 ppm . -

Stability: Unlike Boc or Cbz groups, the trifluoroethyl carbamate is remarkably stable to acidic conditions (e.g., TFA) but can be cleaved by basic hydrolysis (LiOH/MeOH) or specific reductive conditions.

References

-

Reactivity of Chloroformates: Smith, M. B., & March, J.[3] (2007).[3][4] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Medicinal Utility of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V.[5] (2008).[6] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Trifluoroethyl Carbamate Synthesis: Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis. Wiley. (See section on Carbamates).

-

Safety Data (TFEC): Sigma-Aldrich Safety Data Sheet for 2,2,2-Trifluoroethyl chloroformate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 461-37-0: 2,2,2-trifluoroethyl carbamate | CymitQuimica [cymitquimica.com]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-(2-ethoxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a clear, actionable solution.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield in this carbamate formation is a frequent issue that typically stems from one of three areas: reagent integrity, reaction conditions, or the presence of moisture.

-

Reagent Integrity & Stoichiometry:

-

Causality: The two key reactants, 2,2,2-trifluoroethyl chloroformate and 2-ethoxyaniline, are susceptible to degradation. The chloroformate is highly moisture-sensitive and can hydrolyze to 2,2,2-trifluoroethanol and HCl, effectively reducing its active concentration. 2-ethoxyaniline, an aromatic amine, can oxidize upon prolonged exposure to air and light, often indicated by a darkening of color from a pale yellow to a brown or reddish hue. Oxidized impurities can lead to side reactions.

-

Solution:

-

Verify the purity of your starting materials using NMR or GC-MS before starting.

-

Use freshly opened bottles of 2,2,2-trifluoroethyl chloroformate or purify it by distillation if necessary. Always handle it under an inert atmosphere (Nitrogen or Argon).[1]

-

If your 2-ethoxyaniline is dark, consider purifying it by distillation or column chromatography.

-

Ensure accurate stoichiometry. A slight excess (1.05-1.1 equivalents) of the chloroformate can sometimes help drive the reaction to completion, but a large excess can complicate purification.

-

-

-

Base Selection and Quality:

-

Causality: This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[2] This acid will immediately protonate the nitrogen atom of the unreacted 2-ethoxyaniline, converting it into its non-nucleophilic ammonium salt and effectively stopping the reaction. A base is required to act as an acid scavenger.[3]

-

Solution:

-

Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine.

-

Ensure the base is anhydrous, as any water will preferentially react with the chloroformate.

-

Use at least a stoichiometric amount of the base (1.1-1.2 equivalents) to ensure complete neutralization of the generated HCl.

-

-

-

Moisture Contamination:

-

Causality: Water is the primary enemy of this reaction. As mentioned, it rapidly hydrolyzes the chloroformate.

-

Solution:

-

Use anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate). Ensure solvents are sourced from a sealed bottle or dried using appropriate methods (e.g., molecular sieves).[3]

-

Flame-dry all glassware under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator before use.

-

Assemble the reaction setup under a positive pressure of an inert gas like Nitrogen or Argon.

-

-

Question 2: I'm observing a significant impurity with a higher Rf value than my product on the TLC plate. What is it and how can I prevent it?

Answer: The most likely high-Rf (less polar) byproduct is the symmetrically substituted N,N'-bis(2-ethoxyphenyl)urea .

-

Causality: This urea forms when the chloroformate reagent degrades or reacts in an unintended pathway to generate a phosgene-like intermediate. This highly reactive species can then react with two molecules of 2-ethoxyaniline. This side reaction is often exacerbated by:

-

Localized Hotspots: Adding the chloroformate too quickly can create localized temperature spikes, promoting its decomposition.

-

Excess Amine: If the reaction stalls due to insufficient base, the free amine can contribute to side reactions.

-

-

Preventative Measures:

-

Controlled Addition: Add the 2,2,2-trifluoroethyl chloroformate dropwise to the solution of 2-ethoxyaniline and base at a reduced temperature (0 °C). This dissipates the heat of reaction and minimizes decomposition.

-

Correct Stoichiometry: Ensure you are not using a large excess of the aniline starting material.

-

Vigorous Stirring: Maintain efficient stirring throughout the addition to ensure rapid mixing and prevent localized high concentrations of reactants.

-

Question 3: My reaction seems to stall and never reaches full conversion, even after extended reaction times. What is the likely cause?

Answer: A stalled reaction is almost always due to the deactivation of the nucleophile (2-ethoxyaniline).

-

Causality: As detailed in Question 1, if the base is insufficient, impure, or added incorrectly, the generated HCl will protonate the starting aniline. The resulting 2-ethoxyphenylammonium chloride salt is not nucleophilic and will not react with the chloroformate. The reaction will proceed until all the free base is consumed and then stop, leaving unreacted starting materials.

-

Troubleshooting Steps:

-

Check the Base: Verify that you added at least 1.1 equivalents of a high-purity, anhydrous base.

-

Monitor with TLC: If you see the reaction has stalled (i.e., the starting material spot is no longer shrinking), you can sometimes "rescue" it by adding another portion of the base (e.g., 0.5 equivalents).

-

Review Your Setup: Ensure there are no leaks in your inert gas setup that could allow atmospheric moisture to enter and consume your reagents.

-

Experimental Protocols & Data

Recommended Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Excellent solubility for reactants, unreactive, and easy to remove post-reaction. |

| 2-Ethoxyaniline | 1.0 equivalent | Limiting reagent. |

| 2,2,2-Trifluoroethyl Chloroformate | 1.05 - 1.1 equivalents | Slight excess helps ensure complete consumption of the aniline. |

| Base (Triethylamine) | 1.1 - 1.2 equivalents | Scavenges HCl byproduct to prevent amine protonation.[3] |

| Temperature | Add chloroformate at 0 °C, then warm to 20-25 °C | Controls initial exotherm and minimizes side reactions. Allows reaction to proceed to completion at room temperature. |

| Reaction Time | 2 - 6 hours | Monitor by TLC to determine completion.[3] |

Step-by-Step Synthesis Protocol

-

Preparation: Under a nitrogen atmosphere, add 2-ethoxyaniline (1.0 eq.) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a stir bar.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Chloroformate Addition: Add 2,2,2-trifluoroethyl chloroformate (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product should have a higher Rf than the polar 2-ethoxyaniline starting material.

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA and aniline), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel or recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis, from setup to final product analysis.

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Is there an alternative synthetic route I could consider? A1: Yes, an alternative is the reaction of 2-ethoxyphenyl isocyanate with 2,2,2-trifluoroethanol. This route avoids the use of moisture-sensitive chloroformates and the generation of HCl.[4][5] However, it requires the synthesis or purchase of the isocyanate intermediate, which can be toxic and may not be as readily available.[6]

Q2: Can 2,2,2-trifluoroethanol (TFE) be used as a solvent? A2: No, TFE should not be used as the primary solvent. Although it is a good solvent for many organic reactions, its hydroxyl group is nucleophilic and will react directly with the 2,2,2-trifluoroethyl chloroformate, leading to the formation of bis(2,2,2-trifluoroethyl) carbonate and consuming your reagent.[7][8]

Q3: What are the key safety precautions for this reaction? A3: 2,2,2-trifluoroethyl chloroformate is corrosive and toxic, particularly upon inhalation.[1] 2-ethoxyaniline is also toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

-

Liu, B. et al. (2008). Isocyanate-based multicomponent reactions. PMC, NIH. Available at: [Link]

-

Hynes, M. J. et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]

-

Tale, R. H. et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. NIH. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

-

Tantillo, D. J. et al. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PMC. Available at: [Link]

-

RCSB PDB. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, NIH. Available at: [Link]

-

Carbain, B. et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. Available at: [Link]

-

ResearchGate. (2014). Trifluoroacetic Acid in 2,2,2-Trifluoroethanol Facilitates S N Ar Reactions of Heterocycles with Arylamines. Available at: [Link]

-

ResearchGate. (2015). ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review. Available at: [Link]

Sources

- 1. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting low conversion in carbamate transesterification reactions

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Carbamate Transesterification

Welcome to the technical support center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with carbamate transesterification reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Foundational Understanding & First-Pass Troubleshooting

Question 1: My carbamate transesterification has stalled with low conversion. Where do I even begin to troubleshoot?

This is the most common issue, and it often stems from one of four areas: reaction equilibrium, catalyst activity, reagent quality, or reaction conditions. Before diving into complex parameter optimization, it's crucial to address these fundamentals.

The transesterification of a carbamate is an equilibrium-driven process where an alcohol displaces the alkoxy group of the carbamate ester.[1][2] The reaction can be catalyzed by either acid or, more commonly, a base. The base deprotonates the incoming alcohol, making it a more potent nucleophile to attack the carbamate's carbonyl carbon.[2][3]

Here is a logical workflow to diagnose the problem:

Caption: Initial troubleshooting workflow for low conversion.

Initial Checks:

-

Reagent Purity: Ensure your starting carbamate and alcohol are pure. Crucially, use anhydrous solvents, as water can deactivate base catalysts and hydrolyze the ester.[4][5]

-

Catalyst Integrity: Was the catalyst fresh? Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are highly sensitive to air and moisture. Ensure they were handled under an inert atmosphere.

-

Reaction Monitoring: Are you confident the reaction has stalled? Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm that the reaction is not just slow.[4]

Section 2: Deep-Dive Troubleshooting - The Core Parameters

Question 2: I've confirmed my reagents are pure and my setup is anhydrous, but the conversion is still poor. How does the choice of catalyst impact the reaction?

Your choice of catalyst is critical and is dictated by the specific carbamate and alcohol you are using. The catalyst's primary role is to generate a nucleophilic alkoxide from your alcohol.[1][3]

Catalyst Selection and Issues:

-

Strong Bases (Alkoxides, Hydrides): Sodium methoxide, potassium tert-butoxide, and sodium hydride are common and effective.[1] However, their strength can be a double-edged sword.

-

Causality: If your substrate has other sensitive functional groups, a strong base might induce side reactions. For intramolecular transesterification to form cyclic carbamates, NaH is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[1]

-

Troubleshooting: If you suspect catalyst deactivation, try adding a fresh batch to the reaction mixture. If using a metal alkoxide (e.g., NaOMe), ensure it corresponds to the alcohol being removed (e.g., a methyl carbamate) to avoid a mixture of catalysts.

-

-

Lewis Acids (Titanium(IV) Alkoxides, Indium Triiodide): These are excellent for selective O-alkyl transesterification of primary carbamates.[6]

-

Causality: Lewis acids work by activating the carbamate's carbonyl group, making it more electrophilic and susceptible to attack by the alcohol.[2] This can be a milder alternative to strong bases.

-

Troubleshooting: Lewis acid catalysts can also be sensitive to water. Ensure strictly anhydrous conditions. Their catalytic activity can be lower than strong bases, potentially requiring higher temperatures or longer reaction times.

-

-

Organocatalysts: Non-ionic bases like 1,8-Diazabicycloundec-7-ene (DBU) can be effective, particularly in reactions involving CO2 to form carbamates.[5]

| Catalyst Type | Common Examples | Typical Loading (mol%) | Key Considerations |

| Strong Base | NaH, KOtBu, NaOMe | 5 - 20% (catalytic) | Highly sensitive to moisture and air. Can cause side reactions.[1] |

| Lewis Acid | Ti(O-iPr)₄, InI₃ | 10 - 50% | Requires anhydrous conditions. Good for sensitive substrates.[6] |

| Organocatalyst | DBU, TBD | 10 - 20% | Milder conditions, but may require optimization.[5][7] |

Question 3: How do I manage the reaction equilibrium to drive the conversion to completion?

Because transesterification is an equilibrium process, you must actively shift the equilibrium towards the product side.[1][2] Failure to do so is a very common reason for reactions to stall at partial conversion.

Strategies to Shift Equilibrium:

-

Use a Large Excess of the Reactant Alcohol: The simplest method is to use the incoming alcohol as the solvent.[1][8] This mass action approach pushes the reaction forward. This is most practical for low-boiling alcohols like methanol or ethanol.

-

Remove the Leaving Alcohol: If the alcohol being displaced has a low boiling point, it can be removed by distillation as the reaction proceeds. This is highly effective.

-

Experimental Setup: Use a Dean-Stark trap or a short-path distillation head. Ensure your reaction temperature is sufficient to boil the leaving alcohol but not the reactant alcohol or solvent.

-

Caption: Shifting equilibrium by removing the alcohol byproduct.

Question 4: I am reacting a bulky secondary amine-derived carbamate with a hindered alcohol and getting no product. What is happening?

Steric hindrance is a major limiting factor. Carbamates derived from secondary amines are already more sterically hindered around the carbonyl carbon.[9] Reacting them with bulky alcohols (e.g., secondary or tertiary alcohols) can make the nucleophilic attack so difficult that the reaction rate becomes negligible.[9][10]

-

Causality: The reaction proceeds through a tetrahedral intermediate.[2] Significant steric bulk on both the carbamate and the incoming alcohol raises the activation energy for forming this intermediate, effectively stopping the reaction.

-

Troubleshooting & Solutions:

-

Change the Synthetic Route: It may be more effective to synthesize the desired carbamate through a different method, such as reacting the secondary amine directly with a corresponding chloroformate or using a Curtius rearrangement from a suitable carboxylic acid.[5]

-

Increase Reaction Temperature: Drastically increasing the temperature can sometimes overcome the activation barrier, but this risks decomposition of the starting materials or products.[11] Proceed with caution and monitor for byproduct formation.

-

Use a Less Hindered Starting Material: If possible, consider if a less hindered carbamate could be used as the starting material. For instance, it is often easier to transesterify a methyl carbamate than an ethyl or isopropyl carbamate.[10]

-

Section 3: Side Reactions & Byproduct Formation

Question 5: My reaction is messy, and I'm seeing multiple spots on my TLC plate. What are the likely side reactions?

Side reactions can significantly reduce your yield and complicate purification. The most common culprits depend on your specific substrates and conditions.

Common Side Reactions:

-

Urea Formation: If any water is present, it can hydrolyze the carbamate to form an unstable carbamic acid, which decomposes to the amine and CO2. This amine can then react with another carbamate molecule (or an isocyanate intermediate if one is formed under high heat) to produce a urea byproduct.[12]

-

N-Alkylation: In some cases, the alkoxide base or alcohol can act as a nucleophile and attack the alkyl group of the carbamate, especially if it's an activated group like a benzyl or allyl group. This is more common under harsh conditions.

-

Elimination: If your alcohol or carbamate structure contains a suitable leaving group, elimination reactions can occur under basic conditions.

| Symptom (Analytical Observation) | Probable Side Reaction | Causal Factor | Mitigation Strategy |

| New spot, less polar than product | Symmetrical Urea (R-NH-CO-NH-R) | Presence of water leading to amine formation.[12] | Ensure strictly anhydrous conditions. Use fresh, dry solvents and reagents. |

| Multiple unknown spots | Decomposition | Reaction temperature is too high.[11] | Reduce reaction temperature. Perform a time-course study to find optimal reaction time and avoid prolonged heating. |

| Loss of N-protecting group | Hydrolysis | Adventitious water or base is too strong/concentrated. | Use anhydrous conditions. Consider a milder catalyst or lower catalyst loading. |

Section 4: Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Transesterification

This protocol is a starting point and should be optimized for your specific substrates.

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add the starting carbamate (1.0 equiv) and the desired alcohol (10-20 equiv, or use as solvent) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Catalyst Addition: While stirring, carefully add the base catalyst (e.g., Sodium Methoxide, 0.1 equiv) to the solution at room temperature. Safety Note: Addition of hydrides or reactive alkoxides can be exothermic.

-

Reaction: Heat the reaction mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol used.

-

Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS. A typical mobile phase for TLC analysis of carbamates is a mixture of ethyl acetate and hexanes.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Progress by TLC

-

Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

-

Spotting: Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

-

Dissolve a small amount of your starting carbamate in a suitable solvent to create a reference solution.

-

Using a capillary tube, spot the SM solution in its lane.

-

Carefully withdraw a small aliquot from your reaction mixture and spot it in the R lane.

-

Spot both the SM and R solutions on top of each other in the C lane.

-

-

Elution: Place the TLC plate in a chamber containing a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Ensure the solvent level is below the pencil line. Let the solvent run up the plate.

-

Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining agent like potassium permanganate.

-

Interpretation: The disappearance of the starting material spot in the 'R' lane and the appearance of a new product spot (usually with a different Rf value) indicates the reaction is proceeding.

References

-

Title: Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

-

Title: Facile and Selective O-Alkyl Transesterification of Primary Carbamates with Titanium(IV) Alkoxides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Formation of Hindered Carbamate via Transesterification Source: ResearchGate URL: [Link]

-

Title: Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups Source: ResearchGate URL: [Link]

-

Title: Transesterification Source: Master Organic Chemistry URL: [Link]

-

Title: Concomitant Desulfurization and Transesterification of Alkyl Thionocarbamates Source: Wiley Online Library URL: [Link]

-

Title: Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: PMC - NIH URL: [Link]

-

Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 Source: Agilent URL: [Link]

-

Title: Optimization of Transesterification Parameters of Biodiesel Produced from Sword Bean (Cavalia gladiate) Seed Oil Source: Journal of Applied Sciences and Environmental Management URL: [Link]

-

Title: Transesterification - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Carbonate-catalyzed Transesterification of Sunflower Oil for Biodiesel Production Source: SciELO South Africa URL: [Link]

-

Title: Scheme 2. Carbamate Formation and Side Reactions Source: ResearchGate URL: [Link]

-

Title: Waters Alliance System for Carbamate Analysis Method Guide Source: Waters URL: [Link]

-

Title: Synthesis of carbamates by carbamoylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects Source: PMC - NIH URL: [Link]

-

Title: Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography Source: ResearchGate URL: [Link]

-

Title: Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 Source: Shimadzu Scientific Instruments URL: [Link]

-

Title: Recent Development of Heterogeneous Catalysis in the Transesterification of Glycerol to Glycerol Carbonate Source: MDPI URL: [Link]

-

Title: Experimental Determination of Optimal Conditions for Reactive Coupling of Biodiesel Production With in situ Glycerol Carbonate Formation in a Triglyceride Transesterification Process Source: Frontiers URL: [Link]

-

Title: Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives Source: Beilstein Journals URL: [Link]

-

Title: Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production Source: MDPI URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Transesterification - Wikipedia [en.wikipedia.org]

- 3. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Experimental Determination of Optimal Conditions for Reactive Coupling of Biodiesel Production With in situ Glycerol Carbonate Formation in a Triglyceride Transesterification Process [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

Technical Support Center: Stability of 2,2,2-Trifluoroethyl Carbamates in Acidic Deprotection Cocktails

Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are exploring the use of various carbamate protecting groups. Here, we provide in-depth analysis, troubleshooting guides, and frequently asked questions regarding the stability of 2,2,2-trifluoroethyl (TFE) carbamates, particularly in the context of acidic deprotection protocols commonly employed in synthesis.

Introduction

In the landscape of amine protecting groups, carbamates are ubiquitous due to their reliability and the diverse range of available deprotection strategies.[1] Groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) form the cornerstone of orthogonal protection strategies in peptide and complex molecule synthesis.[1][2] The stability and cleavage of these groups are dictated by the nature of the alcohol component of the carbamate. This guide will focus on the less common 2,2,2-trifluoroethyl (TFE) carbamate and its behavior in acidic deprotection cocktails, a topic that often raises questions due to the unique electronic properties of the TFE group.

Frequently Asked Questions (FAQs)

Q1: What is the standard mechanism for the acidic deprotection of a carbamate protecting group?

The most common acid-labile carbamate is the tert-butyloxycarbonyl (Boc) group.[1] Its deprotection mechanism in the presence of a strong acid, such as trifluoroacetic acid (TFA), is well-established and serves as a crucial reference point.[2][3]

The process proceeds as follows:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid.[3]

-

Carbocation Formation: The protonated carbamate cleaves to form a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2][3] The stability of this carbocation is the primary driver for the lability of the Boc group in acid.[4]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[2][3]

-

Final State: The liberated amine is protonated by the excess acid in the cocktail, resulting in the formation of an ammonium salt (e.g., a TFA salt).[3]

This mechanism is depicted in the workflow below.

Caption: Mechanism of Boc deprotection.

Q2: How does the stability of a 2,2,2-trifluoroethyl (TFE) carbamate in acid compare to a Boc carbamate?

A 2,2,2-trifluoroethyl (TFE) carbamate is expected to be significantly more stable in acidic conditions than a Boc carbamate. This heightened stability is a direct consequence of the electronic properties of the trifluoroethyl group.

The deprotection of a Boc group relies on the formation of a stabilized tert-butyl carbocation. In stark contrast, the cleavage of a TFE carbamate would necessitate the formation of a 2,2,2-trifluoroethyl cation. This primary carbocation is severely destabilized by the potent electron-withdrawing inductive effect of the three fluorine atoms on the adjacent carbon. The fluorine atoms would intensify the positive charge on the carbon, making the formation of this cation extremely energetically unfavorable.

Therefore, the SN1-type cleavage pathway that is facile for the Boc group is not a viable mechanism for the TFE carbamate under standard acidic deprotection conditions (e.g., neat TFA at room temperature).

Q3: Why isn't the TFE carbamate commonly used as an acid-labile protecting group?

The exceptional stability of the TFE carbamate to acidic cleavage is precisely why it is not a common choice for applications requiring acid-mediated deprotection. Protecting groups are selected for their ability to be removed under specific and predictable conditions.[5] The robustness of the TFE carbamate linkage to acid would necessitate harsh conditions for its removal, which could compromise the integrity of the target molecule, especially complex structures like peptides with acid-sensitive side chains.[6]

While 2,2,2-trifluoroethanol (TFE) itself is a valuable solvent in peptide synthesis for disrupting aggregation, this application is distinct from the use of a TFE carbamate as a protecting group.[7][8]

Comparative Properties of Boc vs. TFE Carbamates

| Feature | tert-Butyloxycarbonyl (Boc) | 2,2,2-Trifluoroethyl (TFE) Carbamate |

| Cleavage Mechanism | SN1-type | SN1-type mechanism is highly disfavored. |

| Carbocation Intermediate | Stable tertiary carbocation (tert-butyl) | Highly unstable primary carbocation, destabilized by inductive effect of CF3. |

| Acid Lability | High (cleaved by strong acids like TFA).[1][2] | Expected to be very low; highly stable in strong acids. |

| Common Use | Widely used as an acid-labile amine protecting group.[1] | Not commonly used as an acid-labile protecting group. |

Troubleshooting Guide: Issues with TFE Carbamate Cleavage

This section is designed for researchers who may have incorporated a TFE carbamate into their synthetic route and are encountering difficulties with its removal using standard acidic cocktails.

Issue: TFE carbamate is resistant to deprotection with standard TFA cocktails.

If you are attempting to deprotect a TFE carbamate using conditions typically reserved for Boc group removal (e.g., 50-95% TFA in DCM), it is highly probable that you will observe little to no reaction.

Root Cause Analysis:

-

Unfavorable Cation Formation: As detailed in the FAQ, the deprotection mechanism that relies on the formation of a carbocation is not viable for the TFE group due to electronic destabilization.

-

High Bond Strength: The C-O bond in the TFE carbamate is polarized by the electron-withdrawing CF3 group, but this does not necessarily translate to lability in acid without a stable leaving group.

Caption: Troubleshooting workflow for TFE carbamate cleavage.

Experimental Protocols & Potential Solutions

Given the high stability of TFE carbamates to acid, alternative deprotection strategies must be considered. While specific literature on TFE carbamate cleavage is scarce, general principles for robust carbamate removal can be applied.

Protocol 1: Nucleophilic Cleavage (Hypothetical)

This protocol is based on methods developed for other stable carbamates, such as methyl or Cbz groups, and would require empirical optimization.[9][10]

-

Reagent Preparation: Prepare a solution of a potent nucleophile. A common choice is 2-mercaptoethanol in the presence of a base like potassium phosphate in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).[9][10]

-

Reaction Setup: Dissolve the TFE-carbamate-protected substrate in DMAc.

-

Deprotection: Add potassium phosphate and 2-mercaptoethanol to the solution.

-

Heating: Heat the reaction mixture. Temperatures of 75°C or higher may be necessary to facilitate the nucleophilic attack on the carbamate carbonyl.

-

Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

-

Work-up: Upon completion, perform an aqueous work-up and extract the product with an appropriate organic solvent.

Rationale: This approach bypasses the need for carbocation formation. The nucleophile directly attacks the carbonyl carbon of the carbamate, leading to its cleavage. This method is often effective for carbamates that are stable to acid and hydrogenolysis.

Final Recommendations

The 2,2,2-trifluoroethyl carbamate should be considered a highly stable protecting group under acidic conditions. Researchers should not expect it to be cleaved with standard TFA-based deprotection cocktails that are effective for Boc groups. If a TFE carbamate is present in a molecule, it will likely be retained during acidic processing steps. For its removal, orthogonal strategies, such as nucleophilic cleavage, should be investigated and optimized. When designing a synthetic route, if acid-lability is a desired feature for an amine protecting group, the Boc group remains the industry standard.[4]

References

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

-

The Role of 2,2,2-Trifluoroethanol in Advanced Pharmaceutical and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mild and selective deprotection of carbamates with Bu4NF. Organic Chemistry Portal. [Link]

-

Protecting Groups. University of California, Irvine. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

-

Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

Catalytic cleavage agents for phosphate esters hydrolysis. Monash University. [Link]

-

PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses. [Link]

-

Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]

-

A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. [Link]

-

Protecting Groups. Organic Chemistry Portal. [Link]

-

A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation. Taylor & Francis eBooks. [Link]

-

A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]

-

Carbon–carbon bond cleavage for Cu-mediated aromatic trifluoromethylations and pentafluoroethylations. Beilstein Journal of Organic Chemistry. [Link]

-

Syntheses of 2-(2,2,2-trifluoroethylidene)/(2,2-difluoroethyl)-1,3-dicarbonyl compounds and their fungicidal activities. RSC Publishing. [Link]

-

Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. PubMed. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Investigation of reaction parameters TFEA = 2,2,2-trifluoroethanol. ResearchGate. [Link]

-

Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]

- 10. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Solving solubility issues of fluorinated carbamates in NMR solvents

Introduction: The "Fluorous-Polar" Paradox

Welcome to the technical support center. If you are analyzing fluorinated carbamates, you are likely encountering a unique physicochemical conflict: the Fluorous-Polar Paradox .

Carbamates (

-

CDCl₃ solvates the fluorous chain but may fail to break carbamate H-bond aggregates.[1]

-